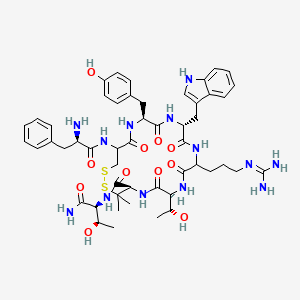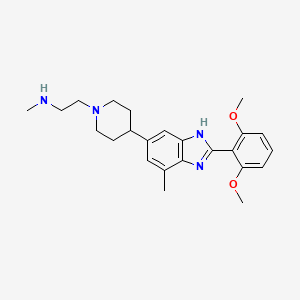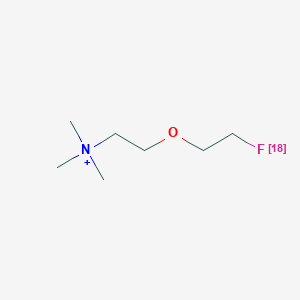![molecular formula C22H27F2N5O2 B10773884 (2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 131, as described in patent WO2009133348, is a synthetic organic compound developed as a human tissue kallikrein (KLK1) inhibitor. This compound is primarily researched for its potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of Example 131 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the pyrrolidine core, which is achieved through a series of condensation and cyclization reactions.
Functional Group Modifications:
Industrial Production Methods: Industrial production of Example 131 would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Example 131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying functional groups on the aromatic rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.
Scientific Research Applications
Example 131 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of human tissue kallikrein (KLK1) and related enzymes.
Biology: Researchers use Example 131 to investigate the role of KLK1 in various physiological processes and diseases.
Medicine: The compound is being explored for its potential therapeutic applications in treating respiratory conditions like asthma and COPD.
Mechanism of Action
The mechanism of action of Example 131 involves the inhibition of human tissue kallikrein (KLK1). This enzyme plays a crucial role in the regulation of various physiological processes, including inflammation and blood pressure. By inhibiting KLK1, Example 131 can reduce the activity of this enzyme, thereby alleviating symptoms associated with conditions like asthma and COPD. The molecular targets and pathways involved include the kallikrein-kinin system, which is responsible for the production of kinins that mediate inflammation and other responses .
Comparison with Similar Compounds
Example 131 is unique compared to other KLK1 inhibitors due to its specific structure and functional groups. Similar compounds include:
Example 132: Another KLK1 inhibitor with a slightly different core structure and functional groups.
Example 133: A compound with similar inhibitory activity but different pharmacokinetic properties.
Properties
Molecular Formula |
C22H27F2N5O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H27F2N5O2/c1-2-29-9-3-4-19(29)22(31)28-18(11-14-5-7-16(23)17(24)10-14)21(30)27-13-15-6-8-20(25)26-12-15/h5-8,10,12,18-19H,2-4,9,11,13H2,1H3,(H2,25,26)(H,27,30)(H,28,31)/t18-,19+/m0/s1 |
InChI Key |
ALLYUHIQZKTLFG-RBUKOAKNSA-N |
Isomeric SMILES |
CCN1CCC[C@@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(C=C3)N |
Canonical SMILES |
CCN1CCCC1C(=O)NC(CC2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B10773819.png)
![[3H]Pirenzepine](/img/structure/B10773827.png)

![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)
![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773870.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)

